molecular formula C10H10N4S2 B174525 3,3'-Disulfanediylbis(pyridin-2-amine) CAS No. 125209-79-2

3,3'-Disulfanediylbis(pyridin-2-amine)

Cat. No.: B174525
CAS No.: 125209-79-2
M. Wt: 250.3 g/mol
InChI Key: BKJJNHRPIQKNTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Disulfanediylbis(pyridin-2-amine) typically involves the reaction of 2-aminopyridine with a disulfide-forming reagent. One common method includes the oxidation of 2-aminopyridine-3-thiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine . The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Disulfanediylbis(pyridin-2-amine) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3’-Disulfanediylbis(pyridin-2-amine) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug development, particularly in targeting disulfide bonds in proteins.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-Disulfanediylbis(pyridin-2-amine) primarily involves its ability to form and break disulfide bonds. This property makes it useful in studying redox reactions and protein folding. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, which are crucial for protein structure and function .

Comparison with Similar Compounds

    3,3’-Dithiobis(2-pyridinamine): Similar structure but with different substituents on the pyridine rings.

    2,2’-Dithiobis(pyridine): Lacks the amine groups present in 3,3’-Disulfanediylbis(pyridin-2-amine).

    Bis(2-pyridyl)disulfide: Another disulfide-containing compound with pyridine rings.

Uniqueness: 3,3’-Disulfanediylbis(pyridin-2-amine) is unique due to the presence of both disulfide and amine functionalities, which allow it to participate in a variety of chemical reactions and biological processes. Its ability to form stable disulfide bonds makes it particularly valuable in the study of redox biology and protein chemistry .

Properties

IUPAC Name

3-[(2-aminopyridin-3-yl)disulfanyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S2/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H,(H2,11,13)(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJJNHRPIQKNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)SSC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445122
Record name 3,3'-Disulfanediylbis(pyridin-2-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125209-79-2
Record name 3,3'-Disulfanediylbis(pyridin-2-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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